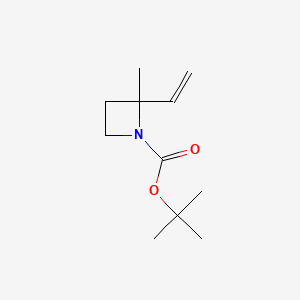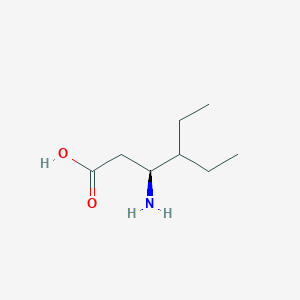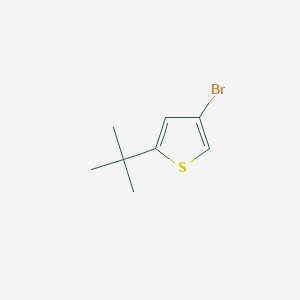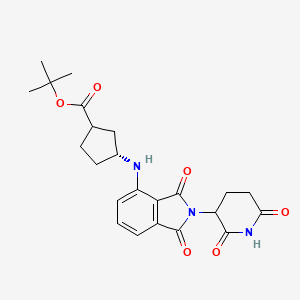
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate: is a complex organic compound that belongs to the class of cyclopentane carboxylates. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentane ring, and a dioxopiperidinyl and dioxoisoindolinyl moiety. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the tert-butyl group, and the attachment of the dioxopiperidinyl and dioxoisoindolinyl moieties. Common synthetic routes may include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
tert-Butyl Group Introduction: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and strong bases.
Attachment of Dioxopiperidinyl and Dioxoisoindolinyl Moieties: These moieties can be attached through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate include other cyclopentane carboxylates with different substituents or functional groups. Examples include:
This compound: analogs with different alkyl groups.
Cyclopentane carboxylates: with different heterocyclic moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H27N3O6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C23H27N3O6/c1-23(2,3)32-22(31)12-7-8-13(11-12)24-15-6-4-5-14-18(15)21(30)26(20(14)29)16-9-10-17(27)25-19(16)28/h4-6,12-13,16,24H,7-11H2,1-3H3,(H,25,27,28)/t12?,13-,16?/m1/s1 |
InChI Key |
OGXFPUKKBQAEJC-MFOWVQHXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CC[C@H](C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)

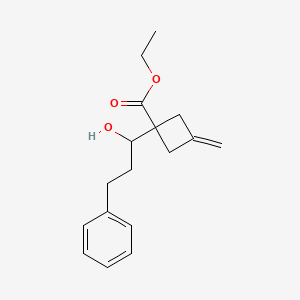
![Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13489375.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13489383.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)
![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
